molecular formula C9H5LiN2O3 B6266930 lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate CAS No. 857334-88-4

lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate

Cat. No.: B6266930
CAS No.: 857334-88-4
M. Wt: 196.1 g/mol
InChI Key: UPCPRZXXEFEVDU-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate is a heterocyclic compound that combines lithium with a pyridine and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with an oxazole derivative in the presence of a lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl: Similar structure but contains a thiadiazole ring instead of an oxazole ring.

    Lithium(1+) 5-(pyridin-3-yl)-1,3,5-triazine-2-yl: Contains a triazine ring, offering different chemical properties.

Uniqueness

Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate is unique due to its specific combination of pyridine and oxazole rings, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

857334-88-4

Molecular Formula

C9H5LiN2O3

Molecular Weight

196.1 g/mol

IUPAC Name

lithium;5-pyridin-3-yl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C9H6N2O3.Li/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6;/h1-5H,(H,12,13);/q;+1/p-1

InChI Key

UPCPRZXXEFEVDU-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CN=C1)C2=CN=C(O2)C(=O)[O-]

Purity

95

Origin of Product

United States

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